molecular formula C15H12N2O2 B258589 2-Anilino-6-methyl-3,1-benzoxazin-4-one

2-Anilino-6-methyl-3,1-benzoxazin-4-one

Cat. No. B258589
M. Wt: 252.27 g/mol
InChI Key: WAHWHYZPYHLYTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Anilino-6-methyl-3,1-benzoxazin-4-one, also known as AMBOB, is a synthetic compound that has attracted significant attention in the scientific research community due to its unique properties. AMBOB is a heterocyclic compound that contains a benzoxazinone ring and an aniline group, which makes it a versatile molecule for various applications such as biological and medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves its ability to bind to metal ions and enzymes, which leads to a change in their activity. The compound can also interact with other biomolecules such as proteins and nucleic acids, which can affect their function.
Biochemical and Physiological Effects:
2-Anilino-6-methyl-3,1-benzoxazin-4-one has been shown to have various biochemical and physiological effects, such as antioxidant and anti-inflammatory properties. The compound has also been studied for its potential use in cancer treatment, as it can induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 2-Anilino-6-methyl-3,1-benzoxazin-4-one in lab experiments is its ability to selectively bind to metal ions and enzymes, which can help researchers study their activity. However, one limitation is that the compound can be difficult to synthesize and purify, which can make it challenging to obtain large quantities for experiments.

Future Directions

There are several future directions for research involving 2-Anilino-6-methyl-3,1-benzoxazin-4-one, such as investigating its potential use in drug discovery and development. The compound could also be studied for its ability to interact with other biomolecules, such as lipids and carbohydrates. Additionally, researchers could explore the use of 2-Anilino-6-methyl-3,1-benzoxazin-4-one in imaging and sensing applications, as well as its potential use in nanotechnology.

Synthesis Methods

The synthesis of 2-Anilino-6-methyl-3,1-benzoxazin-4-one involves the condensation of 2-amino-6-methylphenol and 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place in a suitable solvent such as dichloromethane, and the product is purified by column chromatography.

Scientific Research Applications

2-Anilino-6-methyl-3,1-benzoxazin-4-one has been studied for its potential use as a fluorescent probe for detecting metal ions such as copper and zinc. The compound has also been investigated for its ability to inhibit the activity of certain enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.

properties

Product Name

2-Anilino-6-methyl-3,1-benzoxazin-4-one

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

2-anilino-6-methyl-3,1-benzoxazin-4-one

InChI

InChI=1S/C15H12N2O2/c1-10-7-8-13-12(9-10)14(18)19-15(17-13)16-11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17)

InChI Key

WAHWHYZPYHLYTG-UHFFFAOYSA-N

SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3

Canonical SMILES

CC1=CC2=C(C=C1)N=C(OC2=O)NC3=CC=CC=C3

Origin of Product

United States

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